![molecular formula C9H6O2S B159143 Benzo[b]thiophene-7-carboxylic acid CAS No. 10134-98-2](/img/structure/B159143.png)
Benzo[b]thiophene-7-carboxylic acid
Overview
Description
Benzo[b]thiophene-7-carboxylic acid is an organosulfur compound with the molecular formula C9H6O2S It is a derivative of benzothiophene, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions can generate thiophene carboxylic derivatives . Another method involves the use of aryne intermediates, where o-silylaryl triflates react with alkynyl sulfides to form benzothiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application, but they generally follow the principles of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzo[b]thiophene-7-carboxylic acid and its derivatives have shown promising biological activities, making them valuable in drug discovery.
Antimicrobial Activity:
- Case Study: A study evaluated the efficacy of benzo[b]thiophene derivatives against Mycobacterium tuberculosis. The compound exhibited notable activity against both drug-sensitive and multidrug-resistant strains, with minimum inhibitory concentrations (MIC) ranging from 2.73 to 22.86 μg/mL .
Anticancer Properties:
- Research Findings: Various derivatives of this compound have been investigated for their potential as anticancer agents. For instance, certain derivatives demonstrated low cytotoxicity against human cancer cell lines while maintaining high selectivity indices .
Anti-inflammatory Effects:
- Mechanism of Action: The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Materials Science
This compound plays a crucial role in the development of advanced materials.
Organic Semiconductors:
- Application: The compound is used as a building block in the synthesis of organic semiconductors, which are integral to electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Polymer Chemistry:
- Research Insights: Studies have shown that incorporating benzo[b]thiophene units into polymer matrices can enhance the electronic properties of the resulting materials, making them suitable for various electronic applications .
Industrial Applications
The versatility of this compound extends to industrial uses.
Synthesis of Dyes:
- Industry Use: The compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant color properties.
Agrochemicals:
- Research Findings: Investigations into the application of benzo[b]thiophene derivatives in agrochemicals have revealed their potential as effective pesticides and herbicides, contributing to agricultural productivity .
Data Table: Summary of Applications
Application Area | Specific Use | Notable Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial agents | Effective against MDR Mycobacterium tuberculosis |
Anticancer agents | Low cytotoxicity with high selectivity | |
Anti-inflammatory treatments | Inhibition of pro-inflammatory cytokines | |
Materials Science | Organic semiconductors | Enhanced electronic properties in polymers |
OLEDs and OPVs | Key building block for advanced materials | |
Industrial Applications | Dye production | Stable structure contributes to vibrant colors |
Agrochemicals | Potential as effective pesticides |
Mechanism of Action
The mechanism of action of benzo[b]thiophene-7-carboxylic acid varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, certain derivatives of this compound have been shown to inhibit the activity of myeloid cell leukemia-1 (Mcl-1), a protein involved in apoptosis and DNA repair . This interaction can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Benzo[b]thiophene-7-carboxylic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: Another derivative with a carboxylic acid group at a different position on the benzothiophene ring.
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
Benzothiophene: The parent compound without the carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
Benzo[b]thiophene-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its antimicrobial and anticancer properties.
1. Synthesis of this compound Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives. Various synthetic routes have been developed to create derivatives with enhanced biological activity. For instance, the compound can be modified at different positions on the aromatic ring to improve its pharmacological profile.
Antimicrobial Activity
Benzo[b]thiophene derivatives have shown promising antimicrobial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.
- Activity Against Staphylococcus aureus : A study evaluated a series of benzo[b]thiophene-2-acylhydrazones derived from benzo[b]thiophene-2-carboxylic acid. Among these, compound II.b exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL against multiple strains of S. aureus, including drug-resistant variants .
- Activity Against Mycobacterium tuberculosis : Benzo[b]thiophene derivatives were also tested against multidrug-resistant strains of M. tuberculosis. Compound 7b was particularly effective, with MIC values ranging from 2.73 to 22.86 µg/mL against both active and dormant forms of the bacterium .
Compound | Pathogen | MIC (µg/mL) | Notes |
---|---|---|---|
II.b | S. aureus | 4 | Effective against drug-resistant strains |
7b | M. tuberculosis | 2.73 - 22.86 | Active against both active and dormant forms |
Cytotoxicity Studies
In addition to antimicrobial activity, the cytotoxic effects of benzo[b]thiophene derivatives have been evaluated using human cancer cell lines such as HeLa and A549. Notably, compound II.b showed no significant cytotoxicity at concentrations up to 128 µg/mL, suggesting a favorable safety profile for further development .
The mechanism by which benzo[b]thiophene derivatives exert their antimicrobial effects often involves interaction with specific bacterial enzymes or pathways:
- Inhibition of DprE1 : Molecular docking studies indicate that some benzo[b]thiophene derivatives bind effectively to DprE1, an enzyme critical for mycobacterial cell wall biosynthesis . This interaction is essential for their antimycobacterial activity.
- Hydrophobic Interactions : The hydrophobic nature of these compounds plays a crucial role in their ability to penetrate bacterial membranes, enhancing their efficacy against resistant strains .
4. Case Studies and Research Findings
Recent studies have highlighted the potential of benzo[b]thiophene derivatives in treating infectious diseases:
- A research article reported the synthesis and evaluation of a series of benzo[b]thiophenes that demonstrated over 92% inhibitory activity against M. tuberculosis H37Ra . The compounds were further assessed for their selectivity index, indicating low toxicity towards human cells while maintaining high antimicrobial efficacy.
- Another study focused on the structural optimization of benzo[b]thiophene derivatives, leading to improved activity profiles against drug-resistant pathogens . The findings suggest that specific substitutions on the thiophene ring can enhance both potency and selectivity.
Q & A
Basic Questions
Q. What are the key physicochemical properties of Benzo[b]thiophene-7-carboxylic acid, and which analytical methods are recommended for their determination?
- Answer: The compound has a molecular formula of C₉H₆O₂S (molecular weight 178.21 g/mol) and a melting point range of 176.5–178.5°C . Key characterization methods include:
- Melting point analysis via differential scanning calorimetry (DSC) to confirm purity .
- Spectroscopic techniques : IR spectroscopy for functional group identification (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) and ¹H/¹³C NMR for structural confirmation .
- Elemental analysis (CHNS/O) to verify stoichiometry .
- High-performance liquid chromatography (HPLC) with UV detection for purity assessment, as applied to related benzothiophene derivatives .
Q. What synthetic routes are established for this compound, and what parameters critically influence reaction yield?
- Answer: Common routes involve cyclization of thiophene precursors or oxidation of 7-methyl substituents. Critical parameters include:
- Temperature control (80–120°C) to avoid side reactions like decarboxylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst optimization : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in Friedel-Crafts approaches .
- Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. How should researchers handle and store this compound to ensure stability?
- Answer:
- Storage : Airtight containers under inert gas (argon) at −20°C to minimize hydrolysis or oxidation .
- Handling : Use gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. PPE guidelines align with those for carboxylic acids .
- Stability testing : Monitor degradation via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH) .
Advanced Research Questions
Q. How does the substitution pattern on the benzo[b]thiophene core influence its electronic properties and pharmacological activity?
- Answer:
- Electronic effects : The 7-carboxylic acid group acts as an electron-withdrawing moiety, reducing electron density on the thiophene ring. This enhances electrophilicity, critical for interactions with targets like PPAR receptors .
- Biological activity : Derivatives such as α-methoxy-4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]-Benzo[b]thiophene-7-propanoic acid show PPARα/γ dual agonism (EC₅₀: 0.358 μM and 1.21 μM, respectively) . Comparative studies with 2-acetyl analogs reveal position-dependent efficacy .
Q. What strategies mitigate byproduct formation during synthesis, and how are these impurities characterized?
- Answer:
- Byproduct sources : Common impurities include regioisomers (e.g., 5-carboxylic acid derivatives) and oxidized species (e.g., sulfoxides) .
- Mitigation strategies :
- Chromatographic purification : Silica gel columns with gradient elution (hexane/ethyl acetate) .
- Reaction optimization : Shorter reaction times reduce decarboxylation .
- Characterization : LC-MS identifies molecular weights of byproducts, while ¹H NMR distinguishes regioisomers via aromatic proton splitting patterns .
Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points) across studies?
- Answer: Discrepancies often arise from polymorphic forms or impurities. Resolution involves:
- Cross-validation : Compare DSC thermograms (e.g., sharp vs. broad melting endotherms indicate purity differences) .
- Crystallinity analysis : X-ray powder diffraction (XRPD) to detect polymorphs .
- Elemental analysis : Confirm stoichiometry (e.g., %C deviation >0.3% suggests impurities) .
- Literature benchmarking : Align data with high-purity samples (>95%) from reputable suppliers .
Q. Methodological Considerations
Properties
IUPAC Name |
1-benzothiophene-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPSRTWIAXVPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557786 | |
Record name | 1-Benzothiophene-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10134-98-2 | |
Record name | Benzo[b]thiophene-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10134-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzothiophene-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophene-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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